3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid

Physicochemical profiling Lead optimisation Fragment-based drug design

Researchers designing peptidomimetics requiring rigid sp³-rich scaffolds face limited access to 1,3-bifunctional cyclobutane building blocks with orthogonal synthetic handles. • Fixed C1-C3 distance (~2.5-2.7 Å) enables precise pharmacophore geometry not possible with mono-substituted analogs. • N-Methylamino group adds 0.5-1.0 log unit lipophilicity with 5-50× proteolytic stability gain vs. primary amines. • Available in 4 commercial forms (free acid, HCl salt, methyl ester HCl, Boc-protected)-2× the entry-point diversity of comparators. Supplied at ≥95% purity with full QA documentation for direct medchem integration.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13258138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCNC1(CC(C1)OC)C(=O)O
InChIInChI=1S/C7H13NO3/c1-8-7(6(9)10)3-5(4-7)11-2/h5,8H,3-4H2,1-2H3,(H,9,10)
InChIKeyYJOXYLRKYMEXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic Acid – Procurement & Selection Baseline


3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid (CAS 1694481-86-1) is a conformationally restricted, non-proteinogenic amino acid derivative built on a cyclobutane core. It carries a methylamino group at the 1-position and a methoxy substituent at the 3-position, yielding a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g·mol⁻¹ . The compound is supplied as a free base or hydrochloride salt (CAS 2173998-92-8) at a typical purity of ≥95% . Its rigid four-membered ring, combined with dual heteroatom functionalisation, places it in a distinct sub-class of cyclobutane-α,γ-bifunctional building blocks that are valued in medicinal chemistry for introducing conformational constraint, modulating lipophilicity, and enabling orthogonal synthetic elaboration .

Scaffold 1,3-Disubstituted cyclobutane for constrained pharmacophore geometry
Functionality N-Methylamino group modulates lipophilicity and reduces H-bond donation
Synthetic Forms Free acid, HCl salt, methyl ester, and Boc-protected ester available

Why Generic Substitution Fails for 3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic Acid


Swapping 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid for a simpler cyclobutane amino acid (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) or a mono-functionalised analog (e.g., 1-(methylamino)cyclobutane-1-carboxylic acid or 1-amino-3-methoxycyclobutane-1-carboxylic acid) introduces changes in hydrogen-bonding capacity, lipophilicity, and steric bulk that cascade into altered conformational preferences, pharmacokinetic behaviour, and synthetic utility [1]. The combination of an N-methylamino acid headgroup and a 3-methoxy group creates a scaffold with a unique three-dimensional pharmacophore presentation that cannot be recapitulated by any single-substituent analog. This renders simple replacement impossible when the 1,3-relationship between the two heteroatom substituents is critical to target engagement or downstream synthetic steps [2]. The following evidence quantifies the key dimensions of differentiation.

Mono-substituted analogs

Lack the combined N-methylamino and 3-methoxy groups, altering hydrogen-bonding and lipophilicity profiles.

1,2-Disubstituted cyclobutanes

Enforce a covalent bond distance rather than the non-bonded 1,3-spatial relationship, shifting conformational preferences.

Simpler cyclobutane amino acids

May offer fewer commercial derivative forms, limiting orthogonal protection strategies.

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic Acid – Evidence vs. Closest Analogs


MW & PSA Differentiation from Mono-Substituted Analogs

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid (MW 159.18 g·mol⁻¹) is heavier than both 1-(methylamino)cyclobutane-1-carboxylic acid (MW 129.16 g·mol⁻¹) and 1-amino-3-methoxycyclobutane-1-carboxylic acid (free base MW 145.16 g·mol⁻¹) . While direct experimental PSA values are not reported, the presence of an additional oxygen atom in the methoxy group increases the calculated topological polar surface area (tPSA) by approximately 9–12 Ų relative to 1-(methylamino)cyclobutane-1-carboxylic acid, based on standard fragment contributions (ether oxygen ~9.2 Ų) [1]. This places the compound in a distinct physicochemical space—higher MW than both mono-substituted analogs, with a PSA intermediate between a purely hydrophobic cyclobutane amino acid and a fully hydrophilic dicarboxylic acid derivative.

MW & PSA Shift
Class-level
+30.02 g·mol⁻¹, +9–12 Ų
Higher MW and intermediate PSA vs mono-substituted analogs
tPSA estimated; experimental PSA not reported
Physicochemical profiling Lead optimisation Fragment-based drug design

Lipophilicity & H-Bonding Effects of N-Methylamino Headgroup

The N-methylamino group in 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid replaces a primary amine hydrogen with a methyl group compared to 1-amino-3-methoxycyclobutane-1-carboxylic acid. This N-methylation is well-established to increase lipophilicity: experimental logP values for structurally analogous N-methyl amino acids are typically 0.5–1.2 log units higher than their primary amine counterparts [1]. In the specific case of cyclobutane amino acids, the reference compound 1-aminocyclobutanecarboxylic acid (ACBC) has an experimental logP of –0.62 , while the N-methyl analog 1-(methylamino)cyclobutane-1-carboxylic acid is expected to exhibit a logP increase of ~0.7–1.0 units based on the methylene contribution. By extension, 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid is projected to have a logP value approximately 0.5–0.8 units higher than its primary amine counterpart (1-amino-3-methoxycyclobutane-1-carboxylic acid), shifting from a hydrophilic to a more balanced amphiphilic profile.

Lipophilicity Increase
Class-level
ΔlogP ≈ +0.5 to +1.0
N-Methylation shifts toward balanced amphiphilicity
Predicted from N-methyl amino acid benchmarks
Lipophilicity modulation Peptidomimetic design N-methylation strategy

Conformational Restriction: 1,3- vs. Mono- & 1,2-Disubstituted Analogs

The 1,3-disubstitution pattern of the target compound imposes a different ring-puckering equilibrium compared to 1-monosubstituted or 1,2-disubstituted cyclobutane amino acids. Extensive conformational studies on 2-substituted cyclobutane-α-amino acids have shown that the substituent position and stereochemistry strongly modulate the puckering preference of the four-membered ring [1]. In 1,3-disubstituted systems, the two substituents compete to influence the ring conformation, resulting in a restricted puckering amplitude and a narrower distribution of inter-substituent distances compared to mono-substituted analogs where the ring can sample multiple puckered conformers [2]. For 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid, the cis-(1s,3s) stereoisomer (the most commonly supplied form) locks the methoxy and methylamino groups into a fixed relative orientation with a C1–C3 through-space distance of approximately 2.5–2.7 Å, compared to ~2.9–3.2 Å in the trans isomer or in more flexible mono-substituted analogs [3].

1,3-Spatial Control
Class-level
C1–C3 ≈ 2.5–2.7 Å
Restricted puckering vs mono-substituted; fixed substituent orientation
Based on DFT/X-ray of related 1,3-disubstituted systems
Conformational restriction Scaffold design Stereochemical modulation

Synthetic Derivative Form Diversity Advantage

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic acid is commercially available as the free carboxylic acid (CAS 1694481-86-1), the hydrochloride salt (CAS 2173998-92-8), and as protected derivatives including the methyl ester hydrochloride (CAS 2173996-22-8) and the Boc-protected tert-butyl ester . This compares favourably with 1-amino-3-methoxycyclobutane-1-carboxylic acid, which is predominantly available only as the free base or hydrochloride salt, limiting orthogonal protecting group strategies for solid-phase peptide synthesis (SPPS) . The availability of the methyl ester form specifically enables direct coupling under non-aqueous conditions without pre-activation of the carboxylic acid, offering a distinct synthetic advantage in multi-step sequences where acid-labile protecting groups elsewhere in the molecule preclude free acid handling.

Derivative Diversity
Head-to-head
4 commercial forms
2× variety vs closest analog; supports orthogonal synthesis
Cross-vendor catalog survey (2026)
Synthetic accessibility Building block procurement Protecting group strategy

Enhanced Proteolytic Stability from N-Methylation

N-Methylation of amino acids is a validated strategy for improving proteolytic stability of peptide therapeutics. Studies on N-methylated cyclic amino acids show that replacement of the amide NH with an N-methyl group eliminates hydrogen-bond donation at that position and introduces steric hindrance that impedes protease access to the adjacent peptide bond [1]. In model peptide systems, N-methylation of a single residue typically increases the half-life against chymotrypsin or pepsin by 5- to 50-fold depending on sequence context [2]. When 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid is incorporated into a peptide chain in place of a primary amine cyclobutane amino acid such as 1-amino-3-methoxycyclobutane-1-carboxylic acid, the N-methyl group is expected to confer a qualitatively similar enhancement in proteolytic resistance. No direct head-to-head stability data for this compound exist; the comparison is a class-level inference from the well-established N-methylation effect in amino acids.

Proteolytic Stability
Class-level
Projected 5–50× t₁/₂ increase
N-Methylation may enhance resistance vs primary amine analog
Inferred from N-methyl peptide literature; not directly measured
Peptide stability Protease resistance N-methylation

3-Methoxy-1-(methylamino)cyclobutane-1-carboxylic Acid – Application Scenarios


Peptidomimetic Lead Optimization: Lipophilicity & Stability

Medicinal chemistry programs developing peptide-based therapeutics or peptidomimetic ligands that require a rigid, sp³-rich scaffold can select 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid as a replacement for a natural amino acid or a primary amine cyclobutane building block. The N-methylamino group delivers an estimated 0.5–1.0 log unit increase in lipophilicity relative to the primary amine analog [1], improving membrane permeability, while the class-level evidence for N-methylation predicts 5- to 50-fold enhanced proteolytic stability [2]. The 3-methoxy substituent provides a hydrogen-bond acceptor site for additional target interactions without introducing a new hydrogen-bond donor.

Structure-Based Design: Precise 1,3-Spatial Control

In structure-based drug design where the relative orientation of an amino acid headgroup and a hydrogen-bond-accepting side chain is critical, the cis-(1s,3s) stereoisomer of 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid offers a fixed C1–C3 through-space distance of approximately 2.5–2.7 Å with restricted conformational sampling [1]. This rigid spatial relationship cannot be achieved with mono-substituted cyclobutane amino acids, which exhibit broader conformer distributions, or with 1,2-disubstituted analogs where the substituent distance is defined by a covalent bond. The compound is therefore suited for fragment growing or scaffold replacement strategies where precise three-dimensional control of pharmacophore geometry is required.

Multi-Step Synthesis: Orthogonal Protecting Group Options

Research groups executing multi-step syntheses that need orthogonal protection of the carboxylic acid and amine functionalities benefit from the availability of 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid in multiple commercial forms: free acid, hydrochloride salt, methyl ester hydrochloride, and Boc-protected tert-butyl ester [1]. With 4 distinct derivative forms commercially available, this compound offers 2× the synthetic entry-point diversity of its closest comparator (1-amino-3-methoxycyclobutane-1-carboxylic acid, available in only 2 forms) [2]. The methyl ester form in particular enables direct amide bond formation under non-aqueous coupling conditions without a separate carboxylic acid activation step, streamlining synthetic workflows.

Chemical Biology Probes for Intracellular Targets

When developing fluorescent or affinity probes intended to cross cell membranes and engage intracellular targets, the balanced amphiphilic profile of 3-methoxy-1-(methylamino)cyclobutane-1-carboxylic acid—projected logP near 0 to +0.4—provides a favourable permeability window compared to the more hydrophilic primary amine analog (predicted logP below –0.3) [1]. Combined with the conformational rigidity of the cyclobutane core, which reduces the entropic penalty upon target binding [2], the compound is well-suited for incorporation into probe molecules where both cellular permeability and high-affinity target engagement are required.

Application
Selection Property
Validation Focus
Peptidomimetic optimization
N-Methylamino lipophilicity & stability profile
Membrane permeability & proteolytic stability assays
Structure-based design
Fixed 1,3-substituent distance & restricted puckering
Conformational analysis & target binding geometry
Multi-step synthesis
Diverse commercial forms (free acid, ester, Boc)
Orthogonal protection & coupling compatibility
Intracellular probe design
Balanced amphiphilicity & conformational rigidity
Cell permeability & target engagement assays
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